molecular formula C16H12Br2O2Te B14346691 Ethanone, 2,2'-tellurobis[1-(4-bromophenyl)- CAS No. 99766-23-1

Ethanone, 2,2'-tellurobis[1-(4-bromophenyl)-

Cat. No.: B14346691
CAS No.: 99766-23-1
M. Wt: 523.7 g/mol
InChI Key: IOTRAVWSSLUYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- is a chemical compound characterized by the presence of tellurium and bromine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- typically involves the reaction of 4-bromophenyl ethanone with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The tellurium center can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

99766-23-1

Molecular Formula

C16H12Br2O2Te

Molecular Weight

523.7 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]tellanylethanone

InChI

InChI=1S/C16H12Br2O2Te/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

IOTRAVWSSLUYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C[Te]CC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.